molecular formula C21H27N3O5S B14959849 N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B14959849
M. Wt: 433.5 g/mol
InChI Key: AOGGMSFCWJXGDB-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the furan-2-carbonyl group and the diethylsulfamoyl group. Common reagents used in these reactions include piperidine, furan-2-carboxylic acid, and diethylsulfamoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or piperidine derivatives.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide: A structurally related compound with similar pharmacological properties.

    N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another sulfonamide derivative with comparable chemical reactivity.

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a furan ring, and a sulfonamide group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H27N3O5S/c1-3-24(4-2)30(27,28)18-9-7-17(8-10-18)22-20(25)16-11-13-23(14-12-16)21(26)19-6-5-15-29-19/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,22,25)

InChI Key

AOGGMSFCWJXGDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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